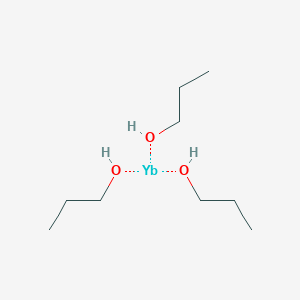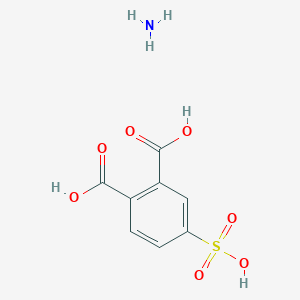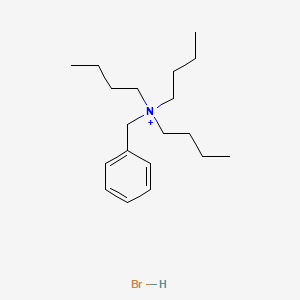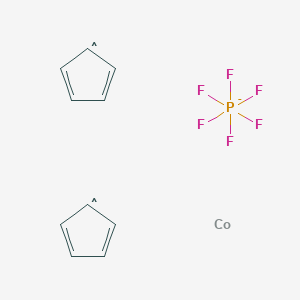
Formamidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidinium iodide is an organic halide compound with the chemical formula HC(NH2)2I. It is a key precursor in the fabrication of perovskite solar cells, which are known for their high efficiency and low production costs. This compound is particularly valued for its ability to form stable perovskite structures, which are essential for the performance and longevity of solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamidinium iodide can be synthesized through a reaction between formamidine acetate and hydroiodic acid. The reaction typically occurs in an aqueous solution, where formamidine acetate is dissolved in water and then hydroiodic acid is added dropwise. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters helps to optimize the production process and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Formamidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formamidinium nitrate.
Reduction: It can be reduced to form formamidine.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halide exchange reactions typically involve the use of other halide salts like sodium chloride or potassium bromide.
Major Products
Oxidation: Formamidinium nitrate.
Reduction: Formamidine.
Substitution: Formamidinium chloride or formamidinium bromide.
Scientific Research Applications
Formamidinium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: It is studied for its potential use in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-efficiency perovskite solar cells, which are being developed for commercial use
Mechanism of Action
Formamidinium iodide exerts its effects primarily through its ability to form stable perovskite structures. The formamidinium cation (HC(NH2)2+) interacts with lead iodide (PbI2) to form formamidinium lead iodide (FAPbI3), a perovskite material with excellent optoelectronic properties. This interaction involves the coordination of the formamidinium cation with the iodide ions, resulting in a highly stable crystal structure that is essential for the performance of perovskite solar cells .
Comparison with Similar Compounds
Similar Compounds
Methylammonium iodide (CH3NH3I): Another precursor used in the synthesis of perovskite materials. It forms methylammonium lead iodide (MAPbI3), which has a wider band gap and lower thermal stability compared to formamidinium lead iodide.
Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI3), which has excellent thermal stability but a wider band gap compared to formamidinium lead iodide
Uniqueness
Formamidinium iodide is unique due to its ability to form perovskite structures with a narrower band gap and higher thermal stability compared to other similar compounds. This makes it particularly suitable for use in high-efficiency perovskite solar cells, where these properties are critical for performance and longevity .
Properties
Molecular Formula |
CH5IN2 |
|---|---|
Molecular Weight |
171.969 g/mol |
IUPAC Name |
aminomethylideneazanium;iodide |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H |
InChI Key |
QHJPGANWSLEMTI-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH2+])N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


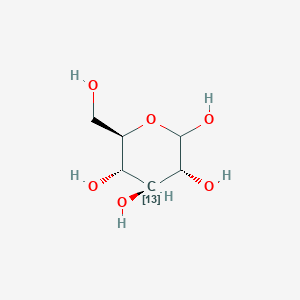
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)

